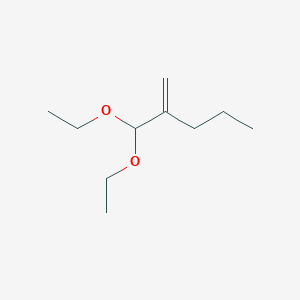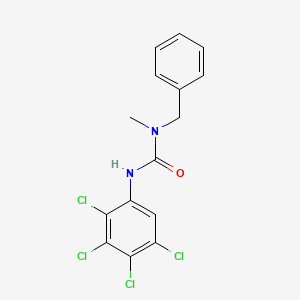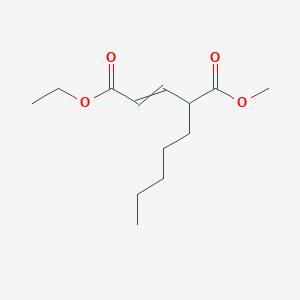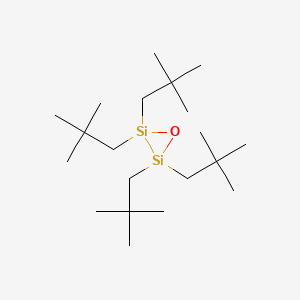
Tetrakis(2,2-dimethylpropyl)oxadisilirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(2,2-dimethylpropyl)oxadisilirane is a unique organosilicon compound characterized by its four 2,2-dimethylpropyl groups attached to an oxadisilirane core. This compound is known for its distinctive chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2,2-dimethylpropyl)oxadisilirane typically involves the reaction of silicon tetrachloride with 2,2-dimethylpropyl lithium in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
SiCl4+4LiC6H9→Si(C6H9)4+4LiCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to achieve high yields and purity. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(2,2-dimethylpropyl)oxadisilirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The 2,2-dimethylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrakis(2,2-dimethylpropyl)oxadisilirane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in biomedical devices.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Tetrakis(2,2-dimethylpropyl)oxadisilirane exerts its effects involves interactions with molecular targets through its silicon-oxygen-silicon (Si-O-Si) linkage. This linkage allows the compound to participate in various chemical reactions, forming stable intermediates and products. The pathways involved include:
Formation of Silanols: Through oxidation reactions.
Formation of Siloxanes: Via condensation reactions.
Substitution Reactions: Leading to the formation of diverse organosilicon compounds.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV): Known for its use as a precursor in material science.
Tetrakis(2-hydroxyethylammonium) chloride: Used in the synthesis of hypervalent silicon compounds.
Uniqueness
Tetrakis(2,2-dimethylpropyl)oxadisilirane stands out due to its specific structural features, including the presence of four bulky 2,2-dimethylpropyl groups, which impart unique reactivity and stability. This makes it particularly useful in applications requiring high thermal and chemical stability.
Properties
CAS No. |
112379-42-7 |
|---|---|
Molecular Formula |
C20H44OSi2 |
Molecular Weight |
356.7 g/mol |
IUPAC Name |
2,2,3,3-tetrakis(2,2-dimethylpropyl)oxadisilirane |
InChI |
InChI=1S/C20H44OSi2/c1-17(2,3)13-22(14-18(4,5)6)21-23(22,15-19(7,8)9)16-20(10,11)12/h13-16H2,1-12H3 |
InChI Key |
IFKQTSZKTZZXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C[Si]1(O[Si]1(CC(C)(C)C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


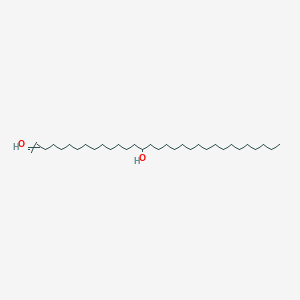
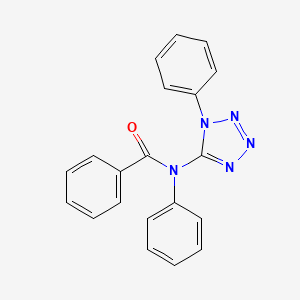
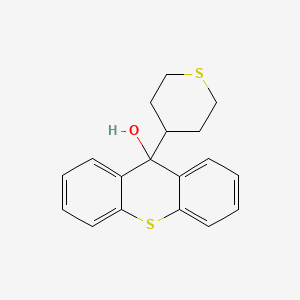
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
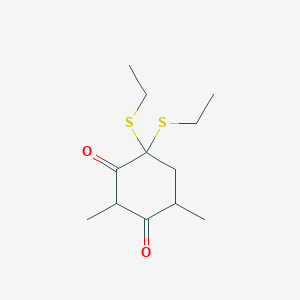
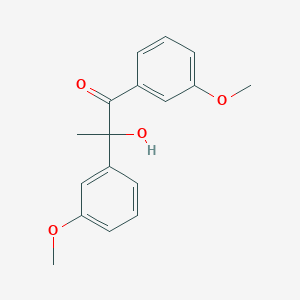
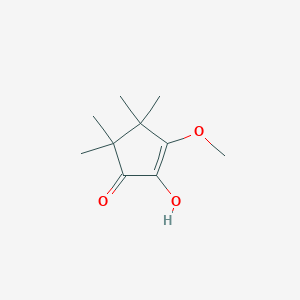
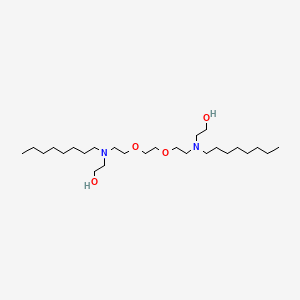

![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
